molecular formula C12H8N2OS B1384461 5-(1,3-Benzothiazol-2-yl)-2-pyridinol CAS No. 54628-01-2

5-(1,3-Benzothiazol-2-yl)-2-pyridinol

Cat. No.: B1384461
CAS No.: 54628-01-2
M. Wt: 228.27 g/mol
InChI Key: BBQYQEBIYBOKBJ-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-pyridinol: is a heterocyclic compound that combines a benzothiazole ring with a pyridinol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzothiazol-2-yl)-2-pyridinol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily characterized by the compound’s ability to modulate the activity of these enzymes, either by enhancing or inhibiting their catalytic functions. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and, consequently, their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of certain enzymes, either inhibiting or enhancing their catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and thioredoxin reductase . Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, thereby influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol typically involves the condensation of 2-aminothiophenol with a suitable pyridine derivative. One common method includes the reaction of 2-aminothiophenol with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.

Another synthetic route involves the cyclization of 2-aminothiophenol with 2-pyridyl ketones or esters. This method often requires the use of a base, such as sodium hydroxide or potassium carbonate, to promote the cyclization reaction. The reaction conditions typically include heating the reaction mixture to reflux temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-pyridinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) are used under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted pyridinol compounds. These products can serve as intermediates for further chemical transformations or as final products with specific applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Benzothiazol-2-yl)-2-pyridinol is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties allow it to be incorporated into materials that require specific optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 5-(1,3-Benzothiazol-2-yl)-2-methylpyridine
  • 2-(1,3-Benzothiazol-2-yl)-4-pyridinol

Uniqueness

Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-pyridinol stands out due to its unique combination of a benzothiazole ring and a pyridinol moiety. This structure provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not observed in other related compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile tool in both research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQYQEBIYBOKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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